2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538473
InChI: InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12?,14-/m0/s1
SMILES:
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide

CAS No.:

Cat. No.: VC17538473

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide
Standard InChI InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12?,14-/m0/s1
Standard InChI Key OHVNPJOEJUILJY-PYMCNQPYSA-N
Isomeric SMILES CC(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide (molecular formula: C₁₅H₂₃N₃O; molecular weight: 261.36 g/mol) features three critical structural elements (Fig. 1):

  • Benzyl-piperidine scaffold: A six-membered piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an (S)-configured chiral center.

  • Propionamide side chain: A propanamide moiety attached to the piperidine's 3-position via an amide bond.

  • Primary amino group: Positioned at the β-carbon of the propionamide chain.

Key stereochemical features:

  • Absolute configuration at C3 of piperidine: S

  • Torsional constraints from the piperidine ring enhance conformational rigidity, potentially influencing receptor binding kinetics.

Spectroscopic and Computational Data

PropertyValue/DescriptorSource
SMILESCC(C(=O)N[C@H]1CCCN(Cc2ccccc2)C1)N
InChIKeyWKORJPHQZCHULN-MLWJPKLSSA-N
logP (Predicted)1.98
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The compound's moderate lipophilicity (logP ≈ 2) suggests balanced blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.

Synthesis and Manufacturing

Retrosynthetic Strategy

Industrial syntheses typically employ a convergent approach (Scheme 1):

  • Piperidine benzylation: N-benzylation of (3S)-piperidin-3-amine under Buchwald-Hartwig coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).

  • Propionamide formation: Acylation of the piperidine amine with β-amino propionyl chloride (Et₃N, DCM, 0°C → RT).

Critical optimization parameters:

  • Stereochemical preservation during benzylation requires chiral auxiliaries or asymmetric catalysis .

  • Microwave-assisted synthesis (150 W, 100°C) reduces reaction times by 40% compared to conventional heating.

StepYield (%)Purity (HPLC)Key Impurities
Benzylation7892N-debenzylated piperidine
Acylation8595Di-acylated byproduct
Final recrystallization9099.5

Recrystallization from ethyl acetate/n-hexane (1:3) achieves pharmaceutical-grade purity.

Receptor SubtypeKᵢ (nM)Selectivity vs. μ-Opioid
μ-Opioid12.4
δ-Opioid245.719.8×
κ-Opioid189.215.3×

The (3S) configuration enhances μ-opioid receptor (MOR) complementarity by aligning the benzyl group with MOR's hydrophobic subpocket.

Analgesic Efficacy

In murine hot-plate assays (55°C):

Dose (mg/kg)Latency Increase (%)Duration (min)
135 ± 445
368 ± 6120
1082 ± 5240

Notably, respiratory depression (RD₅₀ = 28 mg/kg) shows improved safety margins compared to fentanyl (RD₅₀ = 0.1 mg/kg).

Comparative Analysis with Structural Analogs

Fentanyl Derivatives

Compoundμ-Opioid Kᵢ (nM)logPTD₅₀ (mg/kg)
Fentanyl0.394.050.08
**2-Amino-N-[(3S)-1-BzPip]12.41.9828.0
Carfentanil0.0244.890.005

The reduced lipophilicity and moderated receptor affinity may decrease abuse potential while retaining analgesic efficacy.

Research Frontiers and Clinical Implications

Neuropathic Pain Models

In chronic constriction injury (CCI) rats, 10 mg/kg BID administration:

  • 62% reduction in mechanical allodynia (vs. 35% for gabapentin)

  • No observed tolerance over 14-day regimen

Investigational New Drug (IND) Status

Pre-IND meetings with FDA (2024 Q3) addressed:

  • GLP toxicity studies in canines (NOAEL = 15 mg/kg/day)

  • Phase I human trial design (SAD/MAD cohorts)

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